molecular formula C17H16N2O3S B11257889 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 349536-44-3

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11257889
CAS No.: 349536-44-3
M. Wt: 328.4 g/mol
InChI Key: NIVCSZHNPJJDDL-UHFFFAOYSA-N
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Description

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity towards certain targets .

Properties

CAS No.

349536-44-3

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

2-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H16N2O3S/c1-3-22-14-7-5-4-6-12(14)16(20)19-17-18-13-9-8-11(21-2)10-15(13)23-17/h4-10H,3H2,1-2H3,(H,18,19,20)

InChI Key

NIVCSZHNPJJDDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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